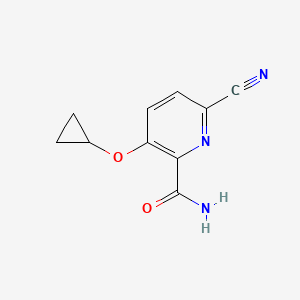
6-Cyano-3-cyclopropoxypicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-3-cyclopropoxypicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group (-O-cyclopropyl) attached to a picolinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-3-cyclopropoxypicolinamide typically involves the following steps:
Formation of the Picolinamide Backbone: The starting material, 3-hydroxypicolinamide, is reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 3-cyclopropoxypicolinamide.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction. 3-Cyclopropoxypicolinamide is treated with a cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyano-3-cyclopropoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the picolinamide backbone.
Reduction: Reduced forms of the cyano group, such as amines.
Substitution: Various substituted picolinamide derivatives.
Wissenschaftliche Forschungsanwendungen
6-Cyano-3-cyclopropoxypicolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Organic Synthesis:
Wirkmechanismus
The mechanism of action of 6-Cyano-3-cyclopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Cyano-3-methoxypicolinamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
6-Cyano-3-ethoxypicolinamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
6-Cyano-3-propoxypicolinamide: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
6-Cyano-3-cyclopropoxypicolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
6-cyano-3-cyclopropyloxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c11-5-6-1-4-8(15-7-2-3-7)9(13-6)10(12)14/h1,4,7H,2-3H2,(H2,12,14) |
InChI-Schlüssel |
PXHPXLOGFWLCNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=C(C=C2)C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















